Cas no 893100-59-9 (2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide)

2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide structure
893100-59-9 structure
Product Name:2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide
CAS No:893100-59-9
MF:C25H27N3O4S2
MW:497.629583597183
CID:6584204
PubChem ID:29717872
Update Time:2025-07-09

2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide
    • F1830-0118
    • 2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
    • 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
    • 893100-59-9
    • 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
    • AKOS005006644
    • 2-[(4-{[benzyl(ethyl)amino]sulfonyl}benzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
    • Inchi: 1S/C25H27N3O4S2/c1-3-28(16-17-8-5-4-6-9-17)34(31,32)19-14-12-18(13-15-19)23(29)27-25-22(24(30)26-2)20-10-7-11-21(20)33-25/h4-6,8-9,12-15H,3,7,10-11,16H2,1-2H3,(H,26,30)(H,27,29)
    • InChI Key: DHHRICHLVKOLEP-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(NC)=O)C2=C1CCC2)NC(C1C=CC(=CC=1)S(N(CC)CC1C=CC=CC=1)(=O)=O)=O

Computed Properties

  • Exact Mass: 497.14429870g/mol
  • Monoisotopic Mass: 497.14429870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 817
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 132Ų

2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide Pricemore >>

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Additional information on 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide

Introduction to 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide (CAS No. 893100-59-9) and Its Emerging Applications in Chemical Biology

2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide, identified by the CAS number 893100-59-9, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique molecular architecture and potential pharmacological properties. This compound belongs to a class of heterocyclic derivatives characterized by the presence of a cyclopentabthiophene core, which is a fused system of benzene and thiophene rings, interconnected through a five-membered carbon ring. The presence of multiple functional groups, including a benzamido moiety, a sulfamoyl group, and a methyl-substituted amide, further enhances its chemical diversity and reactivity.

The synthesis and characterization of 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide represent a testament to the advancements in synthetic organic chemistry, particularly in the construction of polycyclic systems. The cyclopentabthiophene scaffold is known for its stability and versatility in medicinal chemistry, often serving as a privileged structure in drug discovery programs due to its ability to interact with biological targets in multiple ways. The benzyl(ethyl)sulfamoyl group introduces both hydrophobic and hydrophilic interactions, making the compound amenable to various solubility profiles depending on the substitution pattern.

In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways with high specificity. The 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide structure presents an intriguing candidate for such applications. The benzamido group is commonly found in bioactive molecules and can serve as a hinge-binding motif in protein-protein interactions. Additionally, the sulfamoyl moiety is frequently employed in drug design due to its ability to form hydrogen bonds and participate in ionic interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The cyclopentabthiophene core offers a rigid framework that can be optimized for binding affinity and selectivity. Furthermore, the presence of multiple functional groups provides opportunities for further derivatization and structure-activity relationship (SAR) studies. These attributes make 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide an attractive candidate for investigating novel therapeutic interventions.

Recent studies have begun to explore the pharmacological potential of cyclopentabthiophene derivatives. For instance, modifications of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The specific arrangement of substituents on the cyclopentabthiophene ring can significantly influence binding affinity and selectivity against target proteins. In addition, computational modeling techniques have been employed to predict how different structural modifications might affect biological activity.

The sulfamoyl group in 2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide also plays a crucial role in determining its pharmacological properties. Sulfonamide derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. By integrating this moiety into the cyclopentabthiophene framework, researchers aim to develop compounds that can leverage these known bioactivities while also exploring new mechanisms of action.

Another area of interest is the potential use of this compound as an intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for selective functionalization at different positions on the molecule. This flexibility is particularly valuable in medicinal chemistry where precise control over molecular structure is essential for achieving desired biological outcomes.

From a synthetic chemistry perspective,2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide exemplifies the challenges and opportunities inherent in constructing complex heterocyclic systems. The synthesis requires careful planning to ensure regioselectivity and yield optimization. Advances in catalytic methods have made it possible to construct such molecules more efficiently than ever before.

In conclusion,2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide (CAS No. 893100-59-9) represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features offer multiple avenues for investigation into novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this class of compounds,2-{4-benzyl(ethyl)sulfamoylbenzamido}-N-methyl-4H

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